
9,12-Dihydroxy muraglitazar
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,12-Dihydroxy muraglitazar is a derivative of muraglitazar, a compound known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis, making muraglitazar and its derivatives significant in the treatment of metabolic disorders such as type 2 diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Dihydroxy muraglitazar involves multiple steps, starting from the basic structure of muraglitazar. The process typically includes:
Formation of the core structure: This involves the reaction of 4-methoxyphenol with 4-bromomethylbenzoic acid under basic conditions to form an ether linkage.
Introduction of the oxazole ring: This step involves the reaction of the intermediate with 2-phenyl-5-methyl-1,3-oxazole in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions
9,12-Dihydroxy muraglitazar undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups at positions 9 and 12 can be further oxidized to form ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the parent muraglitazar.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of 9,12-diketone muraglitazar.
Reduction: Formation of muraglitazar.
Substitution: Formation of 9,12-dihalo or 9,12-dialkyl muraglitazar.
科学研究应用
9,12-Dihydroxy muraglitazar has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the activity of peroxisome proliferator-activated receptors.
Biology: Investigated for its role in modulating gene expression related to lipid metabolism and glucose homeostasis.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes.
Industry: Used in the development of new drugs targeting peroxisome proliferator-activated receptors
作用机制
9,12-Dihydroxy muraglitazar exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in lipid and glucose metabolism. Activation of these receptors leads to:
Improved insulin sensitivity: Enhances glucose uptake in adipose tissue and skeletal muscle.
相似化合物的比较
Similar Compounds
Muraglitazar: The parent compound, known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma.
Pioglitazar: Another dual peroxisome proliferator-activated receptor agonist with similar effects on lipid and glucose metabolism.
Rosiglitazar: A compound with similar dual receptor activation but different pharmacokinetic properties
Uniqueness
9,12-Dihydroxy muraglitazar is unique due to the presence of hydroxyl groups at positions 9 and 12, which may enhance its binding affinity and selectivity for peroxisome proliferator-activated receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound .
属性
CAS 编号 |
875430-17-4 |
|---|---|
分子式 |
C29H28N2O9 |
分子量 |
548.5 g/mol |
IUPAC 名称 |
2-[[4-[2-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(16-26(34)35)15-19-7-9-22(10-8-19)38-18-24(33)27-25(17-32)40-28(30-27)20-5-3-2-4-6-20/h2-14,24,32-33H,15-18H2,1H3,(H,34,35) |
InChI 键 |
OODRCEMTQNDYEZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCC(C3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


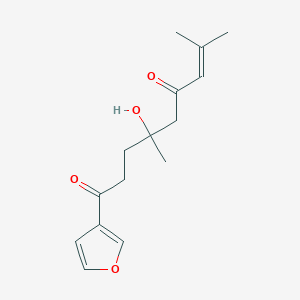

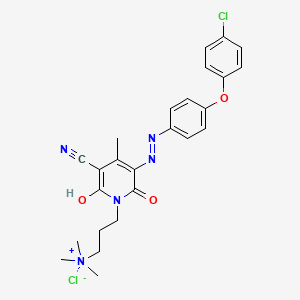
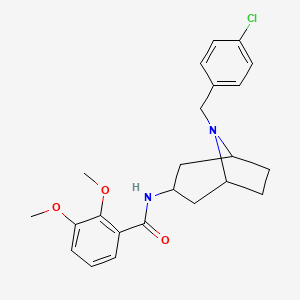
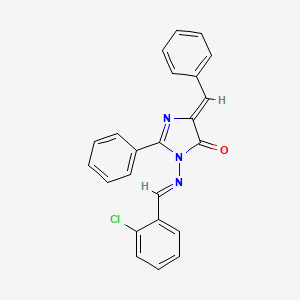

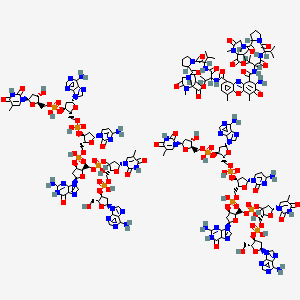
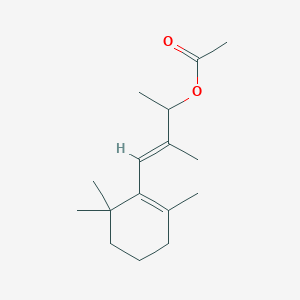

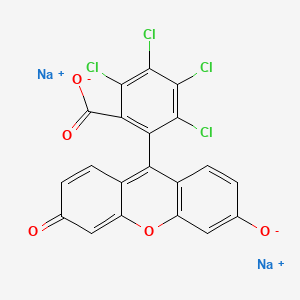
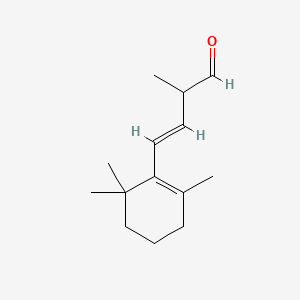


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
